Cholanic acid
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Overview
Description
Cholanic acid is a steroid acid that consists of cholane having a carboxy group in place of the methyl group at position 24.
Scientific Research Applications
Cancer Research : Cholanic acid has been identified as a potential therapeutic agent in cancer research. Studies have shown that cholanic acid derivatives can act as EphA2 receptor antagonists. This receptor plays a crucial role in tumor growth and vascular functions in carcinogenesis. For instance, cholanic acid derivatives disrupted EphA2-ephrinA1 interactions and inhibited EphA2 activation in prostate cancer cells, demonstrating potential for developing new cancer therapies (Russo et al., 2013).
Synthesis of Steroidal Compounds : Research has focused on the stereoselective synthesis of cholanic acid derivatives, leveraging their potential in creating novel compounds. A study demonstrated the synthesis of 20-epi cholanic acid derivatives from 16-dehydropregnenolone acetate, a process crucial for developing new steroids with potential pharmaceutical applications (Shingate et al., 2007).
Drug Delivery Systems : Cholanic acid derivatives have been explored in the development of drug delivery systems. For example, amphiphilic hyaluronic acid conjugates were synthesized by chemically conjugating hydrophobic 5β-cholanic acid to hyaluronic acid. These conjugates could form nano-sized self-aggregates under physiological conditions and showed efficient uptake by cancer cells, indicating their potential as nano-sized drug delivery systems for cancer therapy (Choi et al., 2009).
Neuroscience Research : The role of cholanic acid derivatives in brain chemistry and function has been a subject of investigation. For instance, the effects of a choline-deficient diet on brain enzymes and the potential protective role of cholanic acid derivatives against these effects have been studied, providing insights into the biochemical pathways in the brain and the role of choline in brain development and function (Liapi et al., 2008).
Nutritional Studies : Cholanic acid derivatives have been implicated in studies related to nutrition and dietary management, particularly in conditions like phenylketonuria (PKU). These studies explore the nutritional composition of protein substitutes and their impact on metabolic pathways, providing crucial information for dietary management in PKU (Singh et al., 2016).
properties
CAS RN |
25312-65-6 |
---|---|
Product Name |
Cholanic acid |
Molecular Formula |
C24H40O2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17?,18+,19-,20+,21+,23+,24-/m1/s1 |
InChI Key |
RPKLZQLYODPWTM-KBMWBBLPSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Other CAS RN |
25312-65-6 |
synonyms |
5 beta-cholan-24-oic acid cholanic acid cholanic acid, (5 alpha)-isomer cholanic acid, (5 beta)-isomer cholanic acid, sodium salt, (5 beta)-isomer cholanoic acid ursocholanic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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